(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate

Description

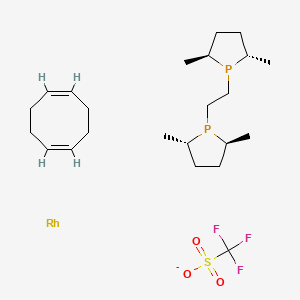

This rhodium(I) complex features a chiral bis(phospholano)ethane ligand system with (2S,5S)-dimethylphospholano groups and a trifluoromethanesulfonate (triflate, CF$3$SO$3^-$) counterion. Its molecular formula is C${31}$H${48}$F$3$O$3$P$_2$RhS (MW: ~754.6 g/mol), and it is used as a catalyst in asymmetric hydrogenation and other enantioselective transformations . The triflate anion enhances solubility in polar aprotic solvents, making it advantageous for homogeneous catalysis .

Properties

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQSHTWLDKZMBA-ASDDUFFSSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1P([C@H](CC1)C)CCP2[C@H](CC[C@@H]2C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40F3O3P2RhS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate typically involves the coordination of rhodium with the phospholano ligands and cyclooctadiene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like dichloromethane or toluene and is usually carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve scaling up these laboratory procedures with additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

(-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate is primarily used in catalytic hydrogenation reactions. It can facilitate the reduction of various unsaturated compounds, including alkenes, alkynes, and imines. Common reagents used in these reactions include hydrogen gas and various hydrogen donors. The reaction conditions typically involve mild temperatures and pressures, making the process efficient and cost-effective. The major products formed from these reactions are often chiral compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for asymmetric hydrogenation, which is crucial for the synthesis of enantiomerically pure compounds. In biology and medicine, it plays a role in the development of new drugs and therapeutic agents by enabling the synthesis of chiral intermediates. Industrially, it is used in the production of fine chemicals, agrochemicals, and pharmaceuticals, where its high selectivity and efficiency are highly valued.

Mechanism of Action

The mechanism of action of (-)-1,2-bis-((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate involves the coordination of the rhodium center with the substrate, followed by the transfer of hydrogen atoms to the substrate. The phospholano ligands and cyclooctadiene play a crucial role in stabilizing the rhodium center and facilitating the transfer of hydrogen. This results in the selective reduction of the substrate to form the desired chiral product. The molecular targets and pathways involved in this process are primarily related to the interaction between the rhodium center and the substrate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Different Counterions

a. (-)-1,2-Bis((2S,5S)-2,5-Dimethylphospholano)ethane(cyclooctadiene)rhodium(I) Tetrafluoroborate

- Molecular Formula : C${22}$H${40}$BF$4$P$2$Rh (MW: 556.21 g/mol) .

- Key Differences: Counterion: Tetrafluoroborate (BF$4^-$) vs. triflate (CF$3$SO$3^-$). Solubility: BF$4^-$ salts are less polar, reducing solubility in polar solvents compared to triflates . Catalytic Activity: Triflates often enable faster ligand exchange, enhancing catalytic turnover in certain reactions .

b. (+)-1,2-Bis((2S,5S)-2,5-Diethylphospholano)benzene(cyclooctadiene)rhodium(I) Tetrafluoroborate

- Molecular Formula : C${31}$H${48}$BF$4$P$2$Rh (MW: ~708.3 g/mol) .

- Counterion: Similar BF$_4^-$ counterion but with a benzene backbone instead of ethane, altering π-backbonding interactions with the rhodium center .

Analogs with Modified Ligand Systems

a. (-)-1,2-Bis((2R,5R)-2,5-Diphenylphospholano)ethane(cyclooctadiene)rhodium(I) Tetrafluoroborate

- Molecular Formula : C${42}$H${48}$BF$4$P$2$Rh (MW: ~815.5 g/mol) .

- Applications: Preferred for asymmetric hydrogenation of sterically demanding alkenes .

b. 1,1'-Bis((2R,5R)-2,5-Diisopropylphospholano)ferrocene(cyclooctadiene)rhodium(I) Tetrafluoroborate

Physical and Chemical Properties Comparison

Catalytic Performance

- Enantioselectivity: Dimethylphospholano ligands (target compound) provide moderate steric bulk, suitable for medium-sized substrates . Diethyl and diphenyl analogs achieve higher enantioselectivity (>95% ee) in reactions involving bulky alkenes .

- Reaction Rate: Triflate counterions accelerate catalytic cycles due to improved solubility and ligand lability . Bulkier ligands (e.g., diphenyl) slow substrate binding, reducing turnover frequency .

Biological Activity

The compound (-)-1,2-bis-((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I)trifluoromethanesulfonate is a rhodium-based complex that has garnered attention for its catalytic properties in organic synthesis, particularly in asymmetric reactions. This article reviews the biological activity of this compound, focusing on its mechanisms, applications in catalysis, and safety considerations.

Structure and Composition

- Molecular Formula : C17H24F3O3RhS

- Molecular Weight : 468.34 g/mol

- CAS Number : 99326-34-8

- IUPAC Name : (1Z,5Z)-cycloocta-1,5-diene;rhodium;trifluoromethanesulfonate

Hazard Information

This compound is categorized under serious eye damage/irritation and skin corrosion/irritation. It may cause respiratory irritation and is sensitive to air. Precautionary measures should be taken during handling to avoid exposure .

Catalytic Applications

Research has demonstrated that this rhodium complex exhibits significant catalytic activity in various reactions, including:

- Asymmetric Hydrogenation : The complex shows enhanced selectivity towards branched aldehydes during hydroformylation reactions, which is crucial for producing chiral intermediates in pharmaceuticals .

Table 1: Summary of Catalytic Performance

| Reaction Type | Catalyst Used | Selectivity (%) | Conditions |

|---|---|---|---|

| Hydroformylation | Rh complex with phospholane ligand | 67.5 | 75 °C |

| Asymmetric Deuteration | Rhodium-catalyzed deuteration of unsaturated esters | Varies | Specific conditions |

The biological activity of the compound can be attributed to its ability to facilitate various chemical transformations through coordination with substrates. The phosphine ligands enhance the electronic properties of the rhodium center, allowing for better interaction with reactants.

Case Study: Asymmetric Synthesis

A study highlighted the effectiveness of this complex in the asymmetric synthesis of β-substituted α,β-unsaturated esters. The results indicated a significant enantioselectivity which is essential for synthesizing biologically active compounds .

Safety and Handling

Due to its potential hazards, proper safety protocols must be followed when handling this compound. It is classified under serious eye damage/irritation and skin corrosion/irritation categories. Users should employ personal protective equipment (PPE) and work in well-ventilated areas to minimize exposure risks .

Q & A

Q. What are the critical synthetic steps for preparing (-)-1,2-bis-((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate, and how is its stereochemical purity verified?

The synthesis involves ligand coordination to rhodium precursors under inert conditions. Key steps include:

- Ligand preparation: Chiral phospholane ligands (2S,5S)-dimethylphospholane are synthesized via asymmetric catalysis or resolution .

- Rhodium complexation: Reaction of the ligand with [Rh(COD)Cl]₂ followed by anion exchange with trifluoromethanesulfonate .

- Stereochemical verification: P NMR confirms ligand coordination geometry, while chiral HPLC or polarimetry assesses enantiomeric excess (>98% purity) .

Q. What handling precautions are required for this air-sensitive rhodium complex?

- Storage: Under argon or nitrogen at -20°C in flame-sealed ampules to prevent oxidation .

- Manipulation: Use Schlenk lines or gloveboxes for transfers. Degas solvents (e.g., THF, toluene) to avoid catalyst deactivation .

Q. How is the catalytic activity of this compound benchmarked in asymmetric hydrogenation?

- Substrate scope: Test prochiral olefins (e.g., α-dehydroamino acids) in polar aprotic solvents.

- Metrics: Enantiomeric excess (ee) measured via chiral GC or HPLC; turnover number (TON) calculated via H NMR yield analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents on the phospholane ligand) impact enantioselectivity in hydrogenation?

- Steric effects: Larger substituents (e.g., ethyl) increase steric bulk, altering substrate approach angles and ee (e.g., 95% ee for methyl vs. 89% for ethyl in α-acetamidocinnamate reduction) .

- Electronic effects: Electron-withdrawing groups on ligands enhance Rh center electrophilicity, accelerating oxidative addition but potentially reducing ee .

Q. What mechanistic insights explain contradictions in rate vs. ee under varying H₂ pressures?

- High H₂ pressure: Accelerates dihydrogen activation but may induce non-selective pathways (e.g., via Rh-H dimerization), reducing ee .

- Low H₂ pressure: Favors substrate pre-coordination to Rh, enhancing stereochemical control but lowering TON. Kinetic studies (e.g., UV-Vis monitoring) and DFT calculations validate this trade-off .

Q. How can ligand decomposition pathways be mitigated during prolonged catalytic cycles?

- Additives: Bidentate Lewis bases (e.g., DIPEA) stabilize Rh intermediates, reducing phosphine oxidation .

- Solvent optimization: Non-coordinating solvents (e.g., dichloromethane) minimize ligand displacement. Post-reaction P NMR detects phosphine oxide byproducts, guiding process refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.